2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol
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Overview
Description
2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol is a complex organic compound that features a thiazole ring, a pyrrole ring, and an ethanol group. The thiazole ring is known for its aromatic properties and biological activity, making this compound of significant interest in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been shown to interact with various biochemical pathways and enzymes, and stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been reported to activate or stop biochemical pathways and enzymes .
Result of Action
Thiazole derivatives have been reported to have diverse biological activities .
Biochemical Analysis
Biochemical Properties
2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiazole ring in this compound can participate in nucleophilic and electrophilic reactions, making it a versatile moiety in biochemical systems . It has been observed to interact with enzymes such as kinases and proteases, potentially inhibiting or activating these enzymes depending on the specific biochemical context . Additionally, this compound can bind to proteins, altering their conformation and function, which may impact various signaling pathways and metabolic processes .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of transcription factors, leading to changes in gene expression profiles . This modulation can result in altered cellular responses, such as increased or decreased proliferation, apoptosis, or differentiation . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can lead to the inhibition or activation of enzyme activity, resulting in downstream effects on biochemical pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . This interaction can lead to changes in the transcriptional activity of target genes, ultimately affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function . Studies have shown that this compound is relatively stable under physiological conditions, but it may degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including alterations in cell proliferation, apoptosis, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhanced cell proliferation and improved metabolic function . At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound can influence the levels of metabolites by modulating the activity of key metabolic enzymes . For example, it may enhance or inhibit the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation . These interactions can lead to changes in the overall metabolic state of the cell, affecting energy production and biosynthetic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, where it may bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes and energy production . The precise subcellular localization of this compound is essential for its role in regulating cellular function and behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol typically involves multi-step reactions starting from readily available precursors. One common method involves the nucleophilic addition of 2-amino-4-(3-chlorophenyl)thiazole with various substituted isocyanates in the presence of a catalytic amount of sodium hydroxide at room temperature . Another method includes the condensation of ethyl acetoacetate with formamidine disulfide hydrobromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the pyrrole ring, leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the reactive positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while substitution reactions can introduce various functional groups onto the thiazole or pyrrole rings.
Scientific Research Applications
2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Shares the thiazole ring but lacks the pyrrole and ethanol groups.
2-Amino-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a thiazole ring.
4-(2-Amino-1,3-thiazol-4-yl)phenol: Features a phenol group attached to the thiazole ring.
Uniqueness
2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol is unique due to its combination of a thiazole ring, a pyrrole ring, and an ethanol group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[3-(2-amino-1,3-thiazol-4-yl)-2,5-dimethylpyrrol-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-7-5-9(8(2)14(7)3-4-15)10-6-16-11(12)13-10/h5-6,15H,3-4H2,1-2H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHMUGZRACLQRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCO)C)C2=CSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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